molecular formula C12H16ClNO2S2 B4753404 4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine

4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine

Cat. No.: B4753404
M. Wt: 305.8 g/mol
InChI Key: NPQINGQIOOWKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine is an organic compound with the molecular formula C₁₂H₁₆ClNO₂S₂ This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms, and a sulfonyl group attached to a chlorinated dimethylphenyl moiety

Preparation Methods

The synthesis of 4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethylphenyl sulfonyl chloride and thiomorpholine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiomorpholine ring may also interact with biological membranes, affecting cell permeability and signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine include:

    4-[(4-Chlorophenyl)sulfonyl]morpholine: This compound has a morpholine ring instead of a thiomorpholine ring, which may result in different chemical and biological properties.

    4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine: The piperidine ring in this compound provides a different steric and electronic environment compared to thiomorpholine.

    4-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine: The pyrrolidine ring is a five-membered ring, which can affect the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-(4-chloro-2,5-dimethylphenyl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S2/c1-9-8-12(10(2)7-11(9)13)18(15,16)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQINGQIOOWKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine
Reactant of Route 2
Reactant of Route 2
4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine
Reactant of Route 3
4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine
Reactant of Route 4
Reactant of Route 4
4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine
Reactant of Route 5
Reactant of Route 5
4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine
Reactant of Route 6
Reactant of Route 6
4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.